molecular formula C5H10BrNO B6237283 4-(bromomethyl)morpholine CAS No. 35278-97-8

4-(bromomethyl)morpholine

Cat. No.: B6237283
CAS No.: 35278-97-8
M. Wt: 180.04 g/mol
InChI Key: ZPICIKUVCJZBLN-UHFFFAOYSA-N
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Description

“4-(bromomethyl)morpholine” is a chemical compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a bromomethyl group .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a bromomethyl group . The InChI code for this compound is 1S/C11H14BrNO/c12-9-10-2-1-3-11 (8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 256.14 . It should be stored in an inert atmosphere at a temperature between 2-8°C . The InChI key for this compound is HLAQSTCAEQGBFD-UHFFFAOYSA-N .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)morpholine can be achieved through the bromination of morpholine using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "Morpholine", "N-bromosuccinimide (NBS)", "Acetone", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ice" ], "Reaction": [ "To a solution of morpholine in acetone, add N-bromosuccinimide (NBS) slowly with stirring at room temperature.", "Maintain the reaction mixture at room temperature for 2-3 hours.", "Add ice to the reaction mixture to quench the reaction.", "Extract the product with dichloromethane.", "Wash the organic layer with water, then with sodium hydroxide solution, and finally with water again.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol.", "Obtain the final product, 4-(bromomethyl)morpholine, as a white crystalline solid." ] }

CAS No.

35278-97-8

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

4-(bromomethyl)morpholine

InChI

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

ZPICIKUVCJZBLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CBr

Purity

95

Origin of Product

United States

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